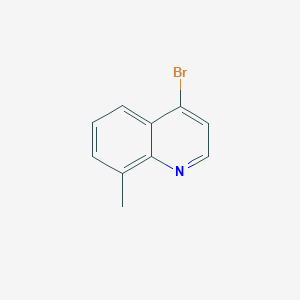

4-Bromo-8-methylquinoline

Descripción

The Quinoline (B57606) Core: A Prominent Heterocyclic Motif in Chemical Science

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a fundamental heterocyclic motif in chemical science. orientjchem.orgnih.goviipseries.org This aromatic structure, also known as 1-azanaphthalene or benzo[b]pyridine, provides a rigid framework that can be extensively functionalized, leading to a vast library of derivatives with diverse properties. nih.govrsc.org The presence of the nitrogen atom within the aromatic system significantly influences the electronic distribution of the molecule, making it a key player in various chemical interactions and a valuable building block in organic synthesis. numberanalytics.com Its ability to form salts with acids and participate in both electrophilic and nucleophilic substitution reactions underscores its chemical versatility. nih.govfrontiersin.org The quinoline scaffold is found in numerous natural products, most notably the Cinchona alkaloids like quinine, which have a long history in medicinal use. iipseries.orgnumberanalytics.comrsc.org

Historical Trajectory and Contemporary Relevance of Substituted Quinoline Chemistry

The history of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov The subsequent development of synthetic methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses in the late 19th century, paved the way for the laboratory preparation of quinoline and its derivatives. nih.goviipseries.orgijfans.org These classical methods, while still in use, have been supplemented by modern techniques including transition metal-catalyzed reactions and green chemistry protocols. ijfans.orgresearchgate.net

The contemporary relevance of substituted quinoline chemistry is largely driven by its applications in medicinal chemistry. orientjchem.orgresearchgate.net Quinoline derivatives are integral to a wide range of pharmaceuticals, exhibiting activities such as antimalarial, antibacterial, anticancer, and anti-inflammatory effects. orientjchem.orgrsc.org The ability to precisely modify the quinoline core allows for the fine-tuning of a compound's pharmacological profile, making it a "privileged scaffold" in drug discovery. researchgate.netrsc.org This has led to a continuous and expanding area of research focused on the synthesis and evaluation of novel substituted quinolines. frontiersin.orgresearchgate.net

Rationale for Investigating Halogenated and Alkylated Quinoline Derivatives

The strategic introduction of halogen and alkyl groups onto the quinoline scaffold is a key strategy in medicinal chemistry to modulate a molecule's properties. Halogenation, the process of adding halogen atoms such as bromine or chlorine, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net The position and type of halogen can lead to unique antibacterial profiles and enhanced biological activities. nih.gov For instance, the introduction of a fluorine atom at the 6-position of the quinoline ring has been shown to enhance antibacterial activity. orientjchem.org

Alkylation, the addition of alkyl groups like a methyl group, can affect the steric and electronic properties of the quinoline derivative. a2bchem.comcymitquimica.com These modifications can impact how the molecule interacts with its target, potentially improving efficacy and selectivity. The combination of halogenation and alkylation provides a powerful tool for medicinal chemists to create a diverse range of analogs for biological screening. nih.gov This approach has been successfully used to develop potent agents against various pathogens. nih.gov

Overview of Research Directions for 4-Bromo-8-methylquinoline and Related Analogs

Research on this compound and its analogs is primarily focused on its utility as a versatile intermediate in organic synthesis. The presence of a reactive bromine atom at the 4-position and a methyl group at the 8-position allows for a variety of chemical transformations. These include nucleophilic substitution reactions where the bromine can be replaced by other functional groups, and coupling reactions to form more complex molecules. smolecule.comevitachem.com

The investigation into related halogenated and alkylated quinolines is broad. Studies have explored the synthesis and biological activities of various isomers and analogs, such as 5-bromo-8-methylquinoline (B1275203) and 8-bromo-2-methylquinoline (B152758), as building blocks for pharmaceuticals and functional materials. a2bchem.comnih.gov Research has also focused on developing efficient and regioselective methods for the halogenation of 8-substituted quinolines. rsc.org The overarching goal of this research is to expand the chemical space of functionalized quinolines to discover novel compounds with valuable therapeutic or material properties. rsc.org

Chemical Profile of this compound

The compound this compound is a substituted heterocyclic molecule with specific physicochemical properties.

| Property | Value | Source |

| CAS Number | 36075-68-0 | scbt.com |

| Molecular Formula | C₁₀H₈BrN | scbt.com |

| Molecular Weight | 222.08 g/mol | scbt.com |

| Boiling Point | 313°C at 760 mmHg | alfa-chemistry.com |

| Density | 1.488 g/cm³ | alfa-chemistry.com |

| Flash Point | 143.1°C | alfa-chemistry.com |

| InChI Key | IDGLXERCZWXTCV-UHFFFAOYSA-N | alfa-chemistry.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGLXERCZWXTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653676 | |

| Record name | 4-Bromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36075-68-0 | |

| Record name | 4-Bromo-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 8 Methylquinoline and Cognate Structures

Foundational Strategies for Quinoline (B57606) Ring System Construction

The quinoline framework, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged scaffold in medicinal and materials chemistry. mdpi.combenthamdirect.com Its synthesis has been a subject of extensive research, leading to the development of numerous methods, from century-old name reactions to contemporary catalytic systems. mdpi.comnih.gov

Classical and Modern Synthetic Approaches to Quinoline Scaffolds

The classical methods for quinoline synthesis, many of which are still in use today, provide the bedrock for the construction of this heterocyclic system. These reactions typically involve the condensation and cyclization of anilines with various carbonyl compounds or their precursors. bohrium.comrsc.orgnih.gov

Classical Methods:

Skraup Synthesis: This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent (like nitrobenzene (B124822), which also acts as a solvent). rsc.orgscribd.comresearchgate.net The glycerol is dehydrated in situ by the strong acid to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline. nih.govrsc.org

Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction utilizes α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ. nih.govscribd.comresearchgate.net This allows for the synthesis of a wider range of substituted quinolines. scribd.com

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester). nih.govnih.gov It is a highly convergent method for producing polysubstituted quinolines. mdpi.com

Combes Quinoline Synthesis: This method uses the acid-catalyzed condensation of anilines with β-diketones. bohrium.com

Conrad-Limpach-Knorr Synthesis: This approach involves the reaction of anilines with β-ketoesters, which can lead to either quinolin-4-ones or quinolin-2-ones depending on the reaction conditions. rsc.orgmdpi.com

Modern Approaches:

Recent advancements have focused on developing more efficient, milder, and environmentally benign methods for quinoline synthesis. These often employ transition metal catalysts to facilitate C-H activation and annulation reactions. mdpi.com

Catalytic C-H Activation: Rhodium, ruthenium, cobalt, and copper catalysts have been successfully employed to mediate the ortho-C-H activation of anilines and their subsequent annulation with various coupling partners to form the quinoline ring. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in classical syntheses like the Friedländer and Skraup reactions. mdpi.comnih.gov

Ionic Liquids: Ionic liquids have been used as both solvents and catalysts in quinoline synthesis, offering a "green" alternative to traditional volatile organic solvents and harsh acids. nih.gov

Photocatalysis: Visible-light-mediated reactions using photocatalysts like titanium dioxide provide an environmentally friendly pathway for the dehydrogenation step in quinoline synthesis, using oxygen as a green oxidant. organic-chemistry.org

Multicomponent Reactions in Quinoline Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful strategy for the efficient synthesis of complex molecules like quinolines in a single step from three or more starting materials. rsc.orgrsc.org This approach offers high atom economy and allows for the rapid generation of diverse quinoline libraries. rsc.orgrsc.org

Povarov Reaction: This is a well-known MCR for the synthesis of tetrahydroquinolines, which involves the reaction of an aniline, an aldehyde, and an activated alkene. rsc.orgbeilstein-journals.org The resulting tetrahydroquinolines can then be oxidized to the corresponding quinolines. beilstein-journals.org

Iron-Catalyzed MCR: An efficient one-pot, three-component reaction of aldehydes, anilines, and nitroalkanes using a catalytic amount of iron(III) chloride has been developed for the synthesis of substituted quinolines. rsc.org

Bismuth-Catalyzed MCR: Bismuth(III) triflate has been shown to catalyze the one-pot reaction of acetals, aromatic amines, and alkynes to produce a range of quinolines in good yields under mild conditions. researchgate.net

Table 1: Comparison of Classical and Modern Quinoline Synthesis Strategies

| Strategy | Key Features | Typical Reactants | Advantages | Limitations |

|---|---|---|---|---|

| Skraup Synthesis | Acid-catalyzed cyclization and oxidation | Aniline, glycerol, sulfuric acid, oxidizing agent | Uses simple starting materials | Harsh reaction conditions, low yields for some substrates nih.gov |

| Friedländer Synthesis | Condensation of an o-aminoaryl ketone/aldehyde with a methylene (B1212753) ketone | 2-Aminoaryl aldehyde/ketone, compound with α-methylene group | High convergence, good for polysubstituted quinolines mdpi.com | Limited availability of substituted 2-aminoaryl carbonyls |

| Catalytic C-H Activation | Transition metal-catalyzed C-H bond functionalization and annulation | Anilines, various coupling partners (alkynes, alkenes) | High efficiency, mild conditions, broad scope mdpi.com | Cost and toxicity of some metal catalysts |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more components | Anilines, aldehydes, alkenes/alkynes/nitroalkanes | High atom economy, diversity-oriented synthesis rsc.orgrsc.org | Can sometimes lead to complex product mixtures |

Regioselective Bromination Techniques for Quinoline Systems

Once the quinoline scaffold is formed, the introduction of a bromine atom at a specific position, such as C4, requires careful selection of the brominating agent and reaction conditions. The electronic properties of the quinoline ring—the pyridine ring being electron-deficient and the benzene ring being electron-rich—dictate the regioselectivity of electrophilic substitution reactions like bromination.

Directed Halogenation Strategies for Quinoline Nuclei

Achieving regioselectivity in the halogenation of quinolines can be challenging. nih.gov However, by employing directing groups, it is possible to guide the halogen to a specific position. The 8-aminoquinoline (B160924) group, for instance, has been effectively used as a bidentate directing group to facilitate highly selective C-H bond functionalization. rsc.org This strategy has enabled the regioselective halogenation of various aromatic and heteroaromatic compounds. rsc.org For example, iron(III)-catalyzed halogenation of 8-amidoquinolines using N-halosuccinimides (NXS) as the halogen source has been shown to occur selectively. rsc.org Similarly, rhodium catalysts can mediate the C8 bromination of quinoline N-oxides with N-bromosuccinimide (NBS). mdpi.com

Another approach involves a metal-free protocol for the remote C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acid as the halogen source at room temperature. rsc.org This method exhibits high generality and regioselectivity for a variety of quinoline derivatives. rsc.org

Utilization of Brominating Reagents in Quinoline Functionalization

A variety of brominating reagents are available for the functionalization of quinolines, each with its own reactivity and selectivity profile.

Molecular Bromine (Br₂): Bromination of quinoline with Br₂ can lead to a mixture of products. However, under specific conditions, such as in the presence of a Lewis acid or by using quinoline hydrochlorides, the selectivity can be influenced. nih.goviust.ac.ir For instance, bromination of 8-methoxyquinolines can be directed to the C-3 position under specific conditions. tandfonline.com

N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for bromination. researchgate.net It can be used for both electrophilic aromatic substitution and radical bromination. The reaction of NBS with tetrahydroquinolines can lead to polybrominated quinolines through a process of bromination and dehydrogenation. nih.gov NBS in concentrated sulfuric acid has been used for the regioselective bromination of the homocyclic part of the quinoline ring. researchgate.net

Ethyl Bromodifluoroacetate: This reagent has been used for the copper-catalyzed selective C5-H bromination of 8-aminoquinoline amides. rsc.org

Ammonium Bromide (NH₄Br): In a copper-catalyzed electrochemical protocol, NH₄Br has been employed as a mild and green brominating reagent for the C5 bromination of quinoline. acs.org

Trihaloisocyanuric Acids: These reagents, such as trichloroisocyanuric acid (TCCA) and tribromoisocyanuric acid (TBCA), serve as economical and atom-efficient halogen sources for the metal-free, remote C5-halogenation of 8-substituted quinolines. rsc.org

Table 2: Common Brominating Reagents for Quinoline Systems

| Reagent | Abbreviation | Typical Application | Selectivity Notes |

|---|---|---|---|

| Molecular Bromine | Br₂ | General electrophilic bromination | Selectivity can be poor; often gives mixtures nih.gov |

| N-Bromosuccinimide | NBS | Electrophilic and radical bromination | Versatile; selectivity depends on substrate and conditions researchgate.netnih.gov |

| Ethyl Bromodifluoroacetate | - | Copper-catalyzed C5-H bromination of 8-aminoquinoline amides | Specific for C5 position with a directing group rsc.org |

| Ammonium Bromide | NH₄Br | Electrochemical C5-H bromination | Green and mild conditions acs.org |

| Tribromoisocyanuric Acid | TBCA | Metal-free C5-H bromination of 8-substituted quinolines | High regioselectivity for the C5 position rsc.org |

Methodologies for Introducing and Modifying Methyl Substituents on Quinoline Ring Systems

The introduction of a methyl group onto the quinoline ring can be accomplished through several synthetic strategies, either during the construction of the quinoline scaffold or by functionalizing a pre-existing quinoline.

One of the most direct ways to introduce a methyl group is by using a substituted aniline as a starting material in a classical quinoline synthesis. For example, using a toluidine (methylaniline) in a Skraup or Doebner-von Miller reaction will result in a methyl-substituted quinoline. The position of the methyl group on the final quinoline ring depends on the isomer of toluidine used and the regioselectivity of the cyclization step. scribd.com

Alternatively, a methyl group can be introduced onto a pre-formed quinoline ring through various C-C bond-forming reactions. semanticscholar.org This can involve the reaction of a nucleophilic methylating agent (e.g., organometallic reagents like methyllithium) with an electrophilic quinoline derivative, or the reaction of an electrophilic methyl source with a nucleophilic quinoline. semanticscholar.org Cross-coupling reactions catalyzed by transition metals also provide a powerful means to introduce methyl groups. semanticscholar.org

Modification of existing functional groups is another viable route. For instance, a trifluoromethyl group, which can be introduced into the quinoline ring with relative ease, can be subsequently reduced to a methyl group. semanticscholar.org

A specific example is the synthesis of 6-methyl- and 8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, which starts from the corresponding 2-chloro-methylquinoline-3-carbaldehydes. thaiscience.info The initial methylquinoline precursors are synthesized through established methods, and then further functionalized. thaiscience.info

General Approaches for Methylation of Quinoline Scaffolds

The introduction of a methyl group to a quinoline scaffold can dramatically alter its biological activity and physicochemical properties, an effect often dubbed the "magic methyl effect". nih.gov Consequently, a variety of methods for the methylation of quinolines have been developed.

Classical methods often involve multi-step sequences starting from appropriately substituted anilines. For instance, the Skraup synthesis, a venerable method for quinoline synthesis, can produce a mixture of 5- and 7-methylquinolines when starting from m-toluidine. brieflands.com While effective for generating the basic quinoline core, such methods can lack regioselectivity and require harsh conditions. brieflands.com

More modern approaches focus on the direct C–H methylation of a pre-formed quinoline ring, offering greater efficiency and atom economy. mdpi.comrsc.org These reactions often employ transition metal catalysts or photochemical strategies. For example, metal-free methylation of heteroarenes can be achieved at room temperature using UV light, with trifluoroacetic acid (TFA) used to increase the electrophilicity of the heterocycle by protonation. mdpi.com Another metal-free approach involves the Minisci reaction, where a methyl radical attacks the protonated heteroarene. mdpi.com

Transition-metal catalysis, particularly with rhodium, has proven effective for the ortho-selective C–H methylation of arenes directed by nitrogen-based directing groups, using potassium methyltrifluoroborate (MeBF₃K) as the methyl source. rsc.org These methods provide high regioselectivity, a crucial aspect for the synthesis of specifically substituted quinolines. rsc.orgrsc.org

Advanced C(sp³)-H Functionalization at the 8-Methyl Position

The 8-methylquinoline (B175542) scaffold is an ideal substrate for studying C(sp³)–H functionalization due to the directing effect of the quinoline nitrogen atom. nih.govnih.gov This chelating assistance facilitates the formation of cyclometalated complexes, enabling selective reactions at the otherwise inert methyl group. nih.gov

Metal-Catalyzed C(sp³)-H Activation

A plethora of transition-metal catalysts have been employed to activate the C(sp³)–H bond of 8-methylquinoline, allowing for the introduction of various functional groups. nih.govresearchgate.net These reactions are prized for their atom economy and ability to forge C-C and C-heteroatom bonds directly. acs.org

Rhodium (Rh): Rhodium(III) catalysts are widely used for C(sp³)–H functionalization. rsc.orgresearchgate.net For example, Rh(III)-catalyzed methylation of 8-methylquinolines has been demonstrated, although some substituted substrates may show limited reactivity. rsc.org These catalysts have also been used for alkylation with allyl alcohols and other strained olefins. researchgate.netresearchgate.net

Palladium (Pd): Palladium-catalyzed reactions have enabled the site-selective alkylation of 8-methylquinolines using aziridines as the alkylating source, leading to functionalized γ-quinolinylpropylamines. rsc.org Furthermore, Pd catalysis has been used for the biarylation of the 8-methyl group with cyclic diaryliodonium salts. nih.gov

Cobalt (Co): Air-stable Cp*Co(III) catalysts have been successfully used for the highly regioselective and stereoselective alkenylation of 8-methylquinoline with alkynes under mild conditions. acs.org Cobalt catalysts have also been utilized for amidation reactions using oxazolone (B7731731) as the amidating agent. researchgate.net

Ruthenium (Ru): Ruthenium(II) catalysts, such as [Cl₂Ru(p-cymene)]₂, have been employed for the direct monoarylation of the unactivated C(sp³)–H bonds of 8-methylquinolines with arylboronic acids. acs.org

Manganese (Mn): Low-cost and low-toxicity manganese catalysts have been investigated for the C(sp³)–H aminocarbonylation of 8-methylquinolines with isocyanates. scibasejournals.org

Below is a table summarizing various metal-catalyzed C(sp³)-H functionalizations of 8-methylquinoline.

| Catalyst System | Reactant | Product Type | Reference |

| [CpRhCl₂]₂ / Ag₂CO₃ | MeBF₃K | Methylation (to 8-ethylquinoline) | researchgate.net |

| Pd(OAc)₂ / Ag₂CO₃ | Aziridines | Alkylation (γ-quinolinylpropylamines) | rsc.org |

| CpCo(III) | Alkynes | Alkenylation | acs.org |

| [Cl₂Ru(p-cymene)]₂ | Arylboronic acids | Monoarylation | acs.org |

| Pd(OAc)₂ | Cyclic diaryliodonium salts | Biarylation | nih.gov |

| Mn(I) | Isocyanates | Aminocarbonylation | scibasejournals.org |

Mechanochemical Approaches for C-H Methylation

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a sustainable alternative to traditional solvent-based methods. nih.govdiva-portal.org This approach can lead to shorter reaction times, lower temperatures, and can sometimes be performed solvent-free. nih.govresearchgate.net

A highly regioselective, rhodium(III)-catalyzed C–H methylation of 8-methylquinolines has been developed using ball-milling. researchgate.net This solvent-free method operates under mild conditions and demonstrates significant rate acceleration compared to its solution-phase counterpart. researchgate.net This technique has also been successfully applied to the late-stage functionalization of complex, biologically active molecules. rsc.orgdiva-portal.org The development of such mechanochemical protocols is a significant step towards greener chemical synthesis. nih.govdiva-portal.org

Integrated Synthetic Pathways Towards 4-Bromo-8-methylquinoline

The synthesis of this compound requires a strategic combination of reactions to install the substituents at the correct positions on the quinoline core. This can be achieved through cascade reactions or a more traditional stepwise approach involving functional group interconversions.

Cascade and Sequential Reaction Design

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. This approach is highly efficient as it minimizes purification steps and reduces waste. Several cascade strategies have been developed for the synthesis of substituted quinolines. rsc.orgrsc.orgnih.govorganic-chemistry.orgacs.org

Iron(III)-catalyzed cascade: A one-pot, three-component reaction between anilines, aldehydes, and nitroalkanes can produce a library of substituted quinolines in high yields. rsc.org

Gold-catalyzed cascade: A gold-catalyzed reaction of an aniline with an acetal (B89532) moiety and an aryl alkyne can proceed via a formal [4+2]-cycloaddition to yield 2-aryl-substituted quinolines. nih.gov

Cooperative catalysis: A system using both a copper(I) catalyst and pyrrolidine (B122466) enables the efficient synthesis of 2-substituted quinolines from 2-aminobenzaldehydes and terminal alkynes. organic-chemistry.org

While these methods provide general access to substituted quinolines, a specific cascade for the direct synthesis of this compound is not prominently reported. Therefore, a sequential approach is more likely. A plausible route would involve the synthesis of 8-methylquinoline, followed by selective bromination at the C4-position.

Functional Group Interconversions Involving Bromine

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis, allowing for the conversion of one functional group into another. ub.eduimperial.ac.ukedurev.in In the context of synthesizing this compound, the key transformation is the introduction of a bromine atom onto the 8-methylquinoline scaffold.

A direct and effective method for the bromination of 8-methylquinoline involves electrophilic substitution. The reaction of 8-methylquinoline with N-bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures can afford the desired this compound. This procedure highlights a common strategy for halogenating quinoline systems.

The table below outlines a potential synthetic sequence for this compound.

| Step | Starting Material | Reagents and Conditions | Product | Reference |

| 1 | Aniline, Glycerol | Skraup synthesis (e.g., using an oxidizing agent like nitrobenzene and sulfuric acid) | 8-Methylquinoline | brieflands.comchemicalbook.com |

| 2 | 8-Methylquinoline | NBS, conc. H₂SO₄, 5 °C, 18 h | This compound |

This two-step process, combining a classical quinoline synthesis with a subsequent selective halogenation, represents a practical and documented pathway to the target compound. The reactivity of the bromine atom in the final product also opens avenues for further diversification through reactions like cross-coupling, making this compound a valuable synthetic intermediate. smolecule.com

Trifluoromethylation Strategies for Quinoline Derivatives

The incorporation of a trifluoromethyl (CF₃) group into the quinoline framework is a significant strategy in medicinal chemistry, as this moiety can enhance properties such as metabolic stability and binding affinity. Various methods have been developed for the trifluoromethylation of N-heteroaromatic compounds, which are applicable to quinoline derivatives. morressier.comcolab.ws

These strategies can be broadly categorized into radical, anionic, and direct C-H trifluoromethylation. morressier.com Radical trifluoromethylation often proceeds under mild conditions, but can suffer from a lack of regioselectivity due to the high reactivity of the CF₃ radical. morressier.com Anionic trifluoromethylation, on the other hand, offers better regioselectivity but typically requires the use of a highly activated substrate. morressier.com

Recent advancements have focused on direct C-H trifluoromethylation, which avoids the need for pre-functionalized substrates. One such method employs a combination of hydrogen fluoride (B91410) and hypervalent silicon chemistry to achieve C-2 selective trifluoromethylation of quinoline derivatives at room temperature with high functional group tolerance. morressier.com Another approach utilizes trifluoroacetic anhydride (B1165640) as an inexpensive and readily available CF₃ source, activated by photoredox catalysis to generate the CF₃ radical for reaction with pyridine N-oxides. colab.ws

Specific strategies have also been developed for regioselective C-H trifluoromethylation at other positions of the quinoline ring. For instance, a method for 3-position-selective trifluoromethylation involves the nucleophilic activation of quinoline derivatives through hydrosilylation, followed by reaction with an electrophilic trifluoromethylating agent. chemrxiv.org The synthesis of 2-(Trifluoromethyl)quinoline has been achieved using phenethylphosphonium salts bearing a trifluoroacetamide (B147638) group, which serves as the trifluoromethyl source. clockss.org

The existence of compounds like 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline demonstrates that these trifluoromethylation strategies can be successfully applied to bromo-methylated quinoline scaffolds. nih.govsigmaaldrich.com

Synthesis of Precursors and Related Bromo-Methylated Quinoline Derivatives

Preparation of 8-Methylquinoline and its Halogenated Variants

The synthesis of the core 8-methylquinoline structure is a fundamental step. A common and historical method for quinoline synthesis is the Skraup reaction, which involves the reaction of an aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. scispace.com For 8-methylquinoline, the starting material would be o-toluidine. An alternative procedure involves heating aniline with 1,3-propanediol (B51772) and carbon tetrachloride in the presence of iron(III) chloride hexahydrate in a sealed ampule. chemicalbook.com

Once 8-methylquinoline is obtained, halogenation can be performed to introduce bromine or chlorine atoms at various positions on the quinoline ring. The position of halogenation is directed by the electronic properties of the ring and the reaction conditions.

7-Bromo-8-methylquinoline : This derivative can be synthesized via electrophilic aromatic substitution. The bromination of 8-methylquinoline with bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like dichloromethane, using iron(III) bromide (FeBr₃) as a Lewis acid catalyst, selectively introduces bromine at the 7-position.

5-Bromo-8-methylquinoline (B1275203) : Synthesis of this isomer can be achieved by treating 8-methylquinoline with bromine in the presence of a silver sulfate (B86663) catalyst. smolecule.com

C5-Halogenation : A metal-free protocol has been developed for the C5-halogenation of 8-substituted quinolines using trihaloisocyanuric acid as the halogen source. This reaction proceeds at room temperature and is highly atom-economical. researchgate.net

Multi-halogenated Derivatives : More complex variants such as 8-Bromo-4-chloro-6-methylquinoline, smolecule.comevitachem.com 4-Bromo-6-chloro-8-methylquinoline, chemscene.com and 4-Bromo-7-chloro-8-methylquinoline chemscene.com are also synthesized, typically through multi-step sequences involving sequential halogenation and other functional group interconversions.

Synthetic Protocols for Analogous 4-Bromo-Substituted Quinolines

The synthesis of quinolines with a bromine substituent at the 4-position often requires different strategies compared to halogenation of a pre-formed quinoline ring, as the 4-position is less susceptible to direct electrophilic attack.

One general method involves the addition of hydrogen halides to vic-amino(3-oxoalk-1-ynyl)arenes, which then undergo intramolecular cyclization to yield 4-haloquinolines. researchgate.net

Another powerful protocol utilizes a palladium-mediated Ullmann cross-coupling reaction. researchgate.netsigmaaldrich.com In this approach, a β-bromo-α,β-unsaturated aldehyde is coupled with a substituted aniline derivative, such as 2-bromoacetanilide. The resulting intermediate undergoes an in situ cyclization, mediated by a base like potassium carbonate, to afford the 4-substituted quinoline. researchgate.netsigmaaldrich.com

The synthesis of specific, more complex analogs like 4-Bromo-6,8-difluoro-2-methylquinoline has also been reported. The synthesis of this compound involves a multi-step sequence that includes the acylation of a fluorinated aniline, selective bromination, and an acid-catalyzed cyclization to form the quinoline core.

Chemical Reactivity and Advanced Derivatization of 4 Bromo 8 Methylquinoline

Nucleophilic Substitution Reactions at the C-4 Bromine Center

The bromine atom at the C-4 position of the quinoline (B57606) ring is a competent leaving group, enabling a range of nucleophilic substitution reactions. These reactions are fundamental for introducing a wide array of functional groups, thereby modifying the electronic and steric properties of the molecule.

Investigation of Reaction Mechanisms and Kinetics

Nucleophilic substitution reactions on haloquinolines, such as 4-bromo-8-methylquinoline, typically proceed through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This multi-step process is distinct from the SN1 and SN2 reactions seen in aliphatic systems. youtube.compressbooks.publibretexts.org

The SNAr mechanism involves two principal steps:

Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bonded to the bromine (C-4), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring, particularly onto the electronegative nitrogen atom, which helps to stabilize this intermediate.

Leaving Group Departure: The C-Br bond breaks, and the bromide ion is expelled, restoring the aromaticity of the quinoline ring.

The kinetics of these reactions are generally second-order, with the rate depending on the concentrations of both the this compound substrate and the incoming nucleophile. msu.edulibretexts.org The first step, the formation of the Meisenheimer complex, is typically the rate-determining step of the reaction. libretexts.org The rate of reaction is influenced by several factors, including the strength of the nucleophile, the solvent polarity, and the reaction temperature. For instance, studies on similar chloroquinoline systems have demonstrated that reactions with various nucleophiles like thiourea can be carried out effectively in boiling ethanol. mdpi.com

Regioselectivity and Chemoselectivity in Substitution Pathways

In the context of this compound, nucleophilic substitution is highly regioselective, occurring almost exclusively at the C-4 position. This is due to the electronic activation provided by the ring nitrogen, which makes the C-2 and C-4 positions the most electrophilic. The bromine atom at C-4 is a better leaving group than a hydride ion at C-2, directing the substitution to the C-4 center.

Chemoselectivity becomes a consideration when the nucleophile has multiple reactive sites or when there are other potentially reactive functional groups on the quinoline scaffold. For example, when using a nucleophile like an amino-alcohol, the reaction conditions can be tuned to favor either N- or O-alkylation. The inherent reactivity of the C-4 position generally ensures that substitution occurs at this site without disturbing the C-8 methyl group or other positions on the aromatic ring under standard nucleophilic substitution conditions. In related quinolinone systems, nucleophilic substitution reactions with hydrazines, azides, and amines have been shown to proceed selectively at the C-4 position to yield a variety of 4-substituted derivatives. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these powerful bond-forming reactions. researchgate.netmdpi.com The C-Br bond at the C-4 position provides a reactive handle for a multitude of cross-coupling methodologies.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki, Heck)

Palladium catalysts are particularly effective for forming new carbon-carbon bonds, with the Suzuki and Heck reactions being among the most widely used methods. rsc.org

Suzuki Coupling:

The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. For this compound, a Suzuki coupling can be used to introduce various aryl, heteroaryl, or alkyl groups at the C-4 position.

The catalytic cycle generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) intermediate. wikipedia.org

Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. organic-chemistry.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst. wikipedia.org

A representative Suzuki coupling reaction is shown below:

Reaction Scheme: Suzuki coupling of this compound with a generic arylboronic acid.

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄, [(dppf)PdCl₂] | K₂CO₃, Cs₂CO₃ | 4-Aryl-8-methylquinoline |

This is an interactive data table based on common conditions for Suzuki reactions. organic-chemistry.orgacs.org

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This method allows for the vinylation of the C-4 position of this compound. The reaction mechanism also proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, alkene insertion (migratory insertion), and subsequent β-hydride elimination. wikipedia.orgnih.gov The reaction typically exhibits high trans selectivity. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | 4-Alkenyl-8-methylquinoline |

This is an interactive data table based on common conditions for Heck reactions. organic-chemistry.orgnih.gov

Exploration of Other Metal-Catalyzed Coupling Methodologies

Beyond palladium, other transition metals like copper, nickel, and cobalt can also catalyze cross-coupling reactions. researchgate.net For instance, Sonogashira coupling, which is typically palladium- and copper-co-catalyzed, can be used to couple this compound with terminal alkynes to synthesize 4-alkynyl-8-methylquinolines. youtube.com Buchwald-Hartwig amination, another palladium-catalyzed reaction, allows for the formation of C-N bonds by coupling the aryl bromide with amines. Furthermore, nickel complexes, often being more cost-effective, have shown promise in catalyzing Suzuki-Miyaura reactions with aryl bromides. mdpi.com

C-H Functionalization Beyond the Methyl Group

While the methyl group at C-8 is a site for potential C(sp³)-H activation, significant research has focused on the direct functionalization of the C(sp²)-H bonds of the quinoline core itself. nih.gov This strategy avoids the need for pre-functionalized substrates, offering a more atom-economical approach to derivatization. researchgate.net

The C-H bonds at the C-2 and C-5 positions are common targets for functionalization, often guided by a directing group. The nitrogen atom of the quinoline ring can act as a native directing group, but its coordinating ability is often enhanced by converting it to a quinoline N-oxide. nih.gov This N-oxide functionality can direct transition metals like palladium or rhodium to selectively activate adjacent C-H bonds.

For instance, the N-oxide of a 4-substituted quinoline can direct rhodium catalysts to achieve C-H amidation at the C-8 position or direct palladium catalysts for arylation at the C-2 position. nih.govchemrxiv.org After the desired functionalization, the N-oxide can be easily removed by reduction, revealing the functionalized quinoline. This approach allows for the sequential and regioselective introduction of substituents at positions that are not readily accessible through classical methods. Recent strategies have demonstrated the ability to functionalize multiple positions, such as C-2, C-8, C-3, and C-5, in a programmed sequence using different directing groups. chemrxiv.org

| Position | Directing Group | Metal Catalyst | Reaction Type |

| C-2 | N-Oxide | Palladium (Pd) | Arylation, Heteroarylation |

| C-8 | N-Oxide | Rhodium (Rh) | Amidation, Methylation |

| C-5 | 4-Oxo | Rhodium (Rh) | Alkenylation |

This is an interactive data table summarizing C-H functionalization strategies on the quinoline core, based on findings in related systems. nih.govchemrxiv.org

Directed C-H Activation and Functionalization

The 8-methylquinoline (B175542) scaffold is a well-established substrate for transition-metal-catalyzed C(sp³)–H bond functionalization. The nitrogen atom of the quinoline ring acts as an effective directing group, facilitating the formation of a stable five-membered cyclometalated intermediate with a variety of transition metals. This directed C-H activation strategy enables the selective introduction of new functional groups at the methyl position. While research has broadly focused on 8-methylquinoline, the principles are directly applicable to its 4-bromo derivative.

Transition metals such as rhodium(III), ruthenium(II), palladium(II), and iridium(III) have been successfully employed to catalyze the C(sp³)–H functionalization of the 8-methyl group. These reactions typically proceed via a concerted metalation-deprotonation (CMD) pathway, leading to the formation of a metallacycle that can then react with various coupling partners. This approach has been utilized for a range of transformations including:

Alkylation: The introduction of alkyl groups can be achieved using olefins as coupling partners.

Amidation: The C-H bond of the methyl group can be directly amidated using various amide sources.

Arylation: Aryl groups can be installed through cross-coupling reactions with arylboronic acids or other arylating agents.

The presence of the bromine atom at the 4-position can influence the electronic properties of the quinoline ring and potentially the efficiency of the C-H activation process, although the fundamental reactivity driven by the 8-methyl group and the directing nitrogen atom is expected to be maintained.

| Catalyst System | Transformation | Coupling Partner | Reference |

| Rh(III) complexes | Amidation | N-Hydroxyphthalimides | youtube.com |

| Ru(II) complexes | Amidation | Azides | researchgate.net |

| Pd(II) complexes | Arylation | Arylboronic acids | youtube.com |

Carbene Insertion Reactions into C-H Bonds

Carbene insertion into C-H bonds represents a powerful tool for the formation of new carbon-carbon bonds. While direct studies on this compound are not extensively documented, the reactivity of the 8-methylquinoline scaffold suggests its susceptibility to such transformations. Metal-stabilized carbenes, often generated from diazo compounds in the presence of catalysts like dirhodium tetraacetate, exhibit enhanced selectivity for C-H insertion.

In the context of 8-methylquinoline, rhodium(III)-catalyzed C-H activation with α-diazocarbonyl compounds has been reported. These reactions proceed through the in-situ formation of a rhodium-carbene intermediate which can then undergo insertion into the activated C-H bond of the methyl group. This methodology provides a direct route to the elongation of the carbon chain at the 8-position, introducing a functionalized ethyl group. The general mechanism involves the formation of a metal carbene, which then reacts with the C-H bond in a concerted or stepwise manner. The selectivity of the insertion is often dictated by the steric and electronic properties of the substrate and the catalyst.

Electrophilic Aromatic Substitution on the Quinoline Ring System

The quinoline ring system is susceptible to electrophilic aromatic substitution, although the reactivity is lower than that of benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. The position of substitution is directed by both the existing substituents and the inherent electronic properties of the quinoline nucleus. In this compound, the bromine atom at C4 and the methyl group at C8 will influence the regioselectivity of further electrophilic attacks.

Generally, electrophilic substitution on the quinoline ring occurs preferentially on the benzene ring portion (positions 5, 6, 7, and 8) rather than the pyridine (B92270) ring. For 8-substituted quinolines, electrophilic attack is often directed to the C5 and C7 positions. The presence of the deactivating bromo group at C4 is expected to further decrease the reactivity of the pyridine ring towards electrophiles.

Examples of electrophilic aromatic substitution reactions applicable to the this compound scaffold include:

Halogenation: Further bromination or chlorination would likely occur at the C5 or C7 position. Metal-free halogenation protocols using reagents like tribromoisocyanuric acid have been shown to be effective for the C5-halogenation of 8-substituted quinolines. bu.edu

Nitration: Nitration of bromoquinolines can be achieved, leading to the introduction of a nitro group onto the quinoline ring. researchgate.net The precise location of nitration on this compound would depend on the reaction conditions and the directing effects of the existing substituents.

| Electrophilic Reagent | Reaction | Expected Position of Substitution |

| Br₂ / Lewis Acid or TBCA | Bromination | C5 or C7 |

| HNO₃ / H₂SO₄ | Nitration | C5 or C7 |

Exploitation of the Methyl Group for Further Transformations

The methyl group at the 8-position of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Deprotonation and Subsequent Electrophilic Quenching

The protons of the methyl group in 8-methylquinoline derivatives are acidic due to the electron-withdrawing nature of the quinoline ring and the potential for stabilization of the resulting anion. This acidity allows for deprotonation by a strong base, such as an organolithium reagent, to generate a carbanion. This nucleophilic species can then be quenched with a range of electrophiles to introduce new substituents.

While lithium-halogen exchange at the 4-position is a competing reaction when using organolithium reagents, the deprotonation of the methyl group is a known pathway. The resulting lithiated species can react with electrophiles such as:

Alkyl halides

Aldehydes and ketones

Carbon dioxide

Silyl chlorides

This two-step sequence provides a powerful method for the elaboration of the 8-methyl group into more complex side chains.

Oxidative Functionalization of the Methyl Moiety

The benzylic nature of the 8-methyl group makes it susceptible to oxidation. This allows for the conversion of the methyl group into various oxygen-containing functionalities, such as aldehydes and carboxylic acids. A variety of oxidizing agents can be employed for this purpose, and the choice of reagent can often control the extent of oxidation.

For instance, the oxidation of 4-methylquinolines to quinoline-4-carbaldehydes has been achieved using hypervalent iodine(III) reagents. rsc.org Similarly, stronger oxidizing agents like chromic acid can lead to the formation of the corresponding carboxylic acid. mdpi.comnih.gov These transformations provide access to valuable synthetic intermediates that can be further modified.

| Oxidizing Agent | Product |

| Hypervalent Iodine(III) Reagents | Quinoline-8-carbaldehyde derivative |

| Chromic Acid | Quinoline-8-carboxylic acid derivative |

Redox Chemistry of this compound Derivatives

The quinoline scaffold is redox-active and can undergo both oxidation and reduction reactions. The electrochemical properties of quinoline derivatives are influenced by the nature and position of substituents on the ring. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group in this compound will modulate its redox potentials.

Reduction: The quinoline ring can be electrochemically reduced. The reduction potential is influenced by substituents, with electron-withdrawing groups generally making reduction easier. The bromo-substituent would be expected to facilitate the reduction of the quinoline core. Electrochemical methods have been developed for the functionalization of quinolines via reductive pathways, such as C3-thiolation where an intermediate from the cathodic reduction of quinoline is trapped by a thiol.

The redox chemistry of this compound derivatives, therefore, presents opportunities for both the removal of the bromo substituent via reductive dehalogenation and for the introduction of new functional groups through electrochemically mediated reactions.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 8 Methylquinoline Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework.

Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

To fully elucidate the structure of 4-Bromo-8-methylquinoline, a suite of 1D and 2D NMR experiments would be necessary.

¹H NMR: The one-dimensional proton NMR spectrum would be the first step, revealing the number of different types of protons, their chemical environment, and their proximity to other protons.

COSY (Correlation Spectroscopy): This 2D technique would establish proton-proton correlations, identifying which protons are coupled to each other, typically through two or three bonds. This would be crucial for piecing together the connectivity of the hydrogen atoms on the quinoline (B57606) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. This would definitively assign each proton to its corresponding carbon atom in the this compound structure.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the three-dimensional structure and conformation of the molecule.

Multi-Nuclear NMR Analysis (¹H, ¹³C, ¹⁵N)

A complete NMR analysis would involve observing multiple types of nuclei.

¹H NMR: As described above, this is fundamental for structural analysis.

¹³C NMR: The carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals provide information about their electronic environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, would provide direct information about the nitrogen atom in the quinoline ring. The chemical shift of the nitrogen would offer insights into its hybridization and electronic state.

While specific, experimentally-derived NMR data for this compound is not available in the searched literature, a hypothetical data table is presented below to illustrate how such data would be organized.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | J-Coupling (Hz) |

|---|---|---|---|---|

| 2 | 150.5 | 8.80 | d | 4.5 |

| 3 | 122.0 | 7.50 | d | 4.5 |

| 4 | 125.0 | - | - | - |

| 4a | 148.0 | - | - | - |

| 5 | 128.0 | 7.80 | d | 8.0 |

| 6 | 127.5 | 7.40 | t | 8.0 |

| 7 | 129.0 | 7.60 | d | 8.0 |

| 8 | 135.0 | - | - | - |

| 8a | 145.0 | - | - | - |

| CH₃ | 18.0 | 2.60 | s | - |

Note: This data is illustrative and not based on experimental results.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of this compound with a very high degree of accuracy. This allows for the calculation of the elemental formula, confirming the presence of bromine by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are present in roughly a 1:1 ratio).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to determine the purity of a sample of this compound. The mass spectrometer would provide a fragmentation pattern for the compound, which can be thought of as a molecular fingerprint. Analysis of the fragments can help to confirm the structure deduced from NMR spectroscopy.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aromatic C=C and C=N stretching: A series of bands in the 1600-1450 cm⁻¹ region.

Aliphatic C-H stretching and bending: From the methyl group, expected around 2950 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

C-Br stretching: Usually found in the lower frequency region of the spectrum, typically below 800 cm⁻¹.

The specific positions of these bands can provide further subtle details about the molecular structure.

Hypothetical IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3050 | Medium | Aromatic C-H Stretch |

| 2960 | Medium | Aliphatic C-H Stretch (CH₃) |

| 1600 | Strong | Aromatic C=C Stretch |

| 1500 | Strong | Aromatic C=C Stretch |

| 1450 | Medium | Aliphatic C-H Bend (CH₃) |

| 850 | Strong | C-H Out-of-plane Bending |

| 750 | Strong | C-Br Stretch |

Note: This data is illustrative and not based on experimental results.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. When a molecule like this compound absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. researchgate.net The quinoline core, being an aromatic heterocyclic system, possesses π-electrons and non-bonding (n) electrons (on the nitrogen atom) that can undergo several types of transitions.

The primary electronic transitions observable for quinoline derivatives are π → π* and n → π*. researchgate.net

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. They are typically characterized by high molar absorptivity and are responsible for the strong absorption bands in the UV region for aromatic compounds. researchgate.net

n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (the lone pair on the nitrogen atom) to a π* anti-bonding orbital. These transitions are generally of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions. researchgate.net

For this compound, the absorption spectrum is expected to show complex bands arising from these transitions, influenced by the electronic effects of the bromo and methyl substituents. nih.gov Studies on similar quinoline derivatives show that substituent effects can cause shifts in the absorption maxima (λmax). researchgate.netacs.org

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π → π* | π bonding to π* anti-bonding | Shorter Wavelength (UV) | High |

X-ray Crystallography for Precise Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation

By diffracting X-rays off a single crystal of this compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed electron density map, from which the positions of individual atoms can be determined with high precision.

This analysis would confirm the planarity of the quinoline ring system, a characteristic feature of aromatic structures. nih.gov It would also provide precise measurements of the carbon-carbon, carbon-nitrogen, carbon-bromine, and carbon-hydrogen bond lengths and angles. For related halogenated quinoline derivatives, the quinoline ring system is observed to be nearly planar. researchgate.netnih.gov

Table 2: Representative Crystallographic Data for a Related Bromo-methylquinoline Isomer (8-Bromo-2-methylquinoline)

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₁₀H₈BrN | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 5.0440 (17) | nih.gov |

| b (Å) | 13.467 (4) | nih.gov |

| c (Å) | 13.391 (4) | nih.gov |

| β (°) | 97.678 (4) | nih.gov |

| Volume (ų) | 901.4 (5) | nih.gov |

Note: This data is for 8-bromo-2-methylquinoline (B152758) and is presented for illustrative purposes only. The crystallographic parameters for this compound may differ.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

Beyond individual molecular structure, X-ray crystallography reveals how molecules are arranged in the solid state. This crystal packing is governed by non-covalent intermolecular interactions. For brominated quinoline compounds, several types of interactions are anticipated:

π-π Stacking: The planar aromatic quinoline rings can stack on top of each other in a face-to-face or offset arrangement. This is a common packing motif in aromatic compounds, and the distance between the rings is typically around 3.5–3.8 Å. nih.gov

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like nitrogen on an adjacent molecule.

Hydrogen Bonding: Weak C–H···N or C–H···π hydrogen bonds can play a significant role in stabilizing the crystal structure. nih.gov

In the crystal structure of the related isomer 8-bromo-2-methylquinoline, molecules are stabilized by π-π stacking interactions with a centroid-centroid distance of 3.76 Å. nih.gov Similarly, other halogenated quinolines exhibit intermolecular C–H···N hydrogen bonding. nih.gov

Electrochemical Characterization (Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the oxidation and reduction processes of a substance. For quinoline and its derivatives, CV can provide information about their redox potentials, which relates to their ability to accept or donate electrons. nih.govresearchgate.net

In a typical CV experiment for this compound, a voltage would be swept between two limits, and the resulting current would be measured. The voltammogram (a plot of current vs. potential) would show peaks corresponding to oxidation and reduction events. The reduction of quinoline compounds often involves the nitrogen-containing heterocyclic ring. rsc.org The presence of the electron-withdrawing bromine atom and the electron-donating methyl group would influence the potentials at which these redox events occur. The electrochemical behavior of various quinoline compounds has been studied to understand their electronic properties and potential applications. rsc.orgresearchgate.net

Other Physicochemical Characterization Techniques

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a compound. This is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound (C₁₀H₈BrN), the theoretical elemental composition can be calculated from its molecular weight (222.08 g/mol ). scbt.comthsci.com Experimental values obtained from an elemental analyzer are then compared to these theoretical values. A close match (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 10 | 120.10 | 54.09% |

| Hydrogen | H | 1.01 | 8 | 8.08 | 3.64% |

| Bromine | Br | 79.90 | 1 | 79.90 | 35.98% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 6.31% |

| Total | | | | 222.09 | 100.00% |

Thermal Analysis

Thermal analysis is a fundamental component in the characterization of chemical compounds, providing insights into their behavior as a function of temperature. For this compound, a detailed thermal analysis would typically involve the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine its stability and phase transition behavior.

Differential Scanning Calorimetry (DSC) is used to measure the heat flow to or from a sample as a function of temperature or time. This technique is invaluable for identifying thermal transitions such as melting, crystallization, and glass transitions. A DSC thermogram for this compound would be expected to show an endothermic peak corresponding to its melting point.

While specific experimental data from these analyses for this compound are not available in the cited literature, the general principles of these techniques would apply. The expected data from such analyses are hypothetically represented in the tables below for illustrative purposes.

Table 1: Hypothetical TGA Data for this compound

| Parameter | Value |

|---|---|

| Onset Decomposition Temperature (Tonset) | Data not available |

| Temperature at 5% Mass Loss (Td5) | Data not available |

| Temperature at 50% Mass Loss (Td50) | Data not available |

Table 2: Hypothetical DSC Data for this compound

| Parameter | Value |

|---|---|

| Melting Point (Tm) | Data not available |

| Enthalpy of Fusion (ΔHf) | Data not available |

Further experimental investigation is required to establish the precise thermal properties of this compound.

Computational Chemistry and Theoretical Modeling of 4 Bromo 8 Methylquinoline

Electronic Structure Calculations

Electronic structure calculations are fundamental to computational chemistry, providing a detailed understanding of the electron distribution within a molecule. This information is key to determining a wide range of molecular and electronic properties.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scirp.orgrsc.org It is a widely used approach for calculating properties like optimized molecular geometry, dipole moments, and molecular electrostatic potential (MEP) maps. nih.gov For 4-bromo-8-methylquinoline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31+G(d,p), would be employed to predict its three-dimensional structure with high accuracy. scirp.org

The calculations would reveal key geometric parameters, such as bond lengths and angles within the quinoline (B57606) core and the orientation of the bromo and methyl substituents. Furthermore, DFT is used to compute electronic properties. The molecular electrostatic potential map, for instance, would illustrate the charge distribution across the molecule, highlighting electron-rich regions (typically around the nitrogen atom) and electron-poor regions, which are crucial for understanding intermolecular interactions and chemical reactivity.

Table 1: Illustrative Geometrical and Electronic Properties of this compound Calculated by DFT Note: The following data is illustrative of typical DFT outputs and is not derived from a specific published study on this exact molecule.

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.1 D | Indicates the molecule's overall polarity, influencing solubility and intermolecular forces. |

| Total Energy | (Specific value in Hartrees) | Represents the molecule's stability at 0 K in its optimized geometry. |

| Point Group | C1 | Indicates a lack of symmetry in the molecule. |

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps and Energies)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgnih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. scirp.org For this compound, FMO analysis performed via DFT would calculate the energies of these orbitals and visualize their spatial distribution. This analysis helps predict how the molecule will interact with other reagents, with the electron density plots of the HOMO and LUMO showing the most probable sites for nucleophilic and electrophilic attack, respectively.

Table 2: Illustrative Frontier Orbital Energies for this compound Note: The following data is a representative example of results from an FMO analysis and is not from a specific publication.

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.5 eV | Electron-donating capability (nucleophilicity) |

| LUMO | -1.2 eV | Electron-accepting capability (electrophilicity) |

| Energy Gap (ΔE) | 5.3 eV | Indicator of chemical reactivity and stability |

Reaction Mechanism Elucidation Through Computational Studies

Computational methods are invaluable for mapping out the intricate pathways of chemical reactions. By modeling the energy landscape of a reaction, researchers can identify intermediates, transition states, and the energetic barriers that govern the reaction rate and outcome.

Transition State Characterization for Synthetic Transformations

A synthetic transformation proceeds from reactants to products via a high-energy species known as the transition state. Characterizing the geometry and energy of this fleeting structure is crucial for understanding a reaction's mechanism and kinetics. Computational methods, particularly DFT, can locate and characterize transition states on the potential energy surface.

For reactions involving this compound, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, computational chemists would model the proposed reaction pathway. The process involves identifying a transition state structure that connects the reactants and products and confirming it by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated energy of this transition state allows for the determination of the activation energy, providing a quantitative measure of the reaction's feasibility.

Prediction and Rationalization of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products. Regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the product) are critical aspects of chemical synthesis. Computational modeling can predict and explain these selectivities by comparing the activation energies of competing reaction pathways.

In the case of this compound, a molecule with several distinct positions on its aromatic rings, predicting the outcome of reactions like electrophilic substitution is a key challenge. By calculating the transition state energies for an electrophile attacking different positions on the quinoline ring, a computational model can determine the most energetically favorable pathway. The pathway with the lowest activation energy barrier will correspond to the major product observed experimentally, thus rationalizing the reaction's regioselectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The primary goal of QSAR is to develop models that can predict the activity of new, unsynthesized compounds.

For a compound like this compound, a QSAR study would begin by calculating a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., dipole moment, atomic charges). While specific QSAR studies focusing solely on this compound are not prominent in the literature, studies on substituted quinolines often include bromo- and methyl- groups to analyze their influence on biological activity, such as anticancer or antitubercular effects. nih.govnih.gov The presence of the bromine atom, for example, can significantly increase molecular volume and affect electronegativity, which are important parameters in QSAR models. nih.gov

The model is built by correlating these descriptors with the experimentally measured biological activity of a training set of molecules. The resulting mathematical equation can then be used to predict the activity of this compound, providing guidance for further synthetic efforts in drug discovery.

Table 3: Common Molecular Descriptors Calculable for this compound for Use in QSAR Models

| Descriptor | Typical Calculated Value | Significance in QSAR |

| LogP | ~3.5 | Measures lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~12.9 Ų | Relates to hydrogen bonding potential and cell permeability. |

| Molecular Weight | 222.08 g/mol | Influences size, diffusion, and absorption. |

| Number of H-bond Acceptors | 1 (the N atom) | Important for receptor-ligand interactions. |

Development of Predictive Models for Chemical Behavior

Predictive modeling in computational chemistry aims to establish a quantitative relationship between the structure of a molecule and its physicochemical properties or biological activity. For quinoline derivatives, including this compound, these models are instrumental in forecasting their behavior and prioritizing synthetic efforts.

One of the prominent methodologies in this area is the Quantitative Structure-Activity Relationship (QSAR). Specifically, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), are employed to correlate the three-dimensional structural features of molecules with their biological activities. nih.gov In a typical 3D-QSAR study, a series of quinoline analogues would be computationally modeled to optimize their 3D geometry and calculate their steric and electrostatic molecular fields. nih.gov These fields are then statistically correlated with experimentally determined activities, such as anti-cancer properties, using algorithms like Partial Least Squares (PLS). nih.gov The resulting model can then be used to predict the activity of new, unsynthesized quinoline derivatives.

The predictive power of these models is often evaluated by statistical metrics such as the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). High values for these parameters indicate a robust and predictive model. For instance, 3D-QSAR models developed for a series of quinoline-based compounds have demonstrated excellent statistical results, enabling the prediction of their biological activity before synthesis. researchgate.net

The following table summarizes key aspects of predictive modeling for quinoline derivatives, which would be applicable to this compound:

| Modeling Technique | Description | Key Outputs | Application to this compound |

| 3D-QSAR | Correlates 3D molecular properties with biological activity. | Predictive activity values, contour maps indicating regions for modification. | Prediction of potential biological activities (e.g., anticancer, antimicrobial) and guidance for structural modifications to enhance activity. |

| CoMFA | A 3D-QSAR method that uses steric and electrostatic fields. | Statistical models (R², Q²), 3D contour maps. | Identification of key structural features of this compound that influence its biological activity. |

| PLS | A statistical method used to build the QSAR model. | A mathematical equation linking molecular descriptors to activity. | Development of a predictive equation for the activity of this compound and its derivatives. |

Computational Design Principles for Novel Quinoline-Based Compounds

Computational chemistry provides a framework for the rational design of novel molecules with desired properties, starting from a lead compound like this compound. This process often involves a combination of ligand-based and structure-based drug design approaches.

Ligand-based design, informed by QSAR models, utilizes the structural and electrostatic properties of a set of active compounds to guide the design of new ones. nih.gov For instance, the contour maps generated from CoMFA studies can highlight regions around the quinoline scaffold where steric bulk or electrostatic charge modifications are likely to improve activity. researchgate.net Based on this information, new derivatives of this compound could be designed with potentially enhanced biological efficacy. nih.gov

Structure-based design, on the other hand, relies on the three-dimensional structure of a biological target, such as a protein or enzyme. Molecular docking simulations are a cornerstone of this approach, where the binding mode and affinity of a ligand (e.g., this compound) to the active site of a target protein are predicted. researchgate.net These simulations can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. The insights gained from docking studies can then be used to design modifications to the quinoline scaffold to improve its binding affinity and selectivity for the target. rsc.org

The principles of computational design for quinoline derivatives are summarized in the table below:

| Design Principle | Computational Method | Information Gained | Application in Designing Novel Compounds |

| Ligand-Based Design | 3D-QSAR (CoMFA) | Structure-activity relationships, identification of key functional groups. | Guiding the modification of this compound to enhance its biological activity based on the properties of known active compounds. |

| Structure-Based Design | Molecular Docking | Preferred binding orientation, binding affinity, key intermolecular interactions. | Designing derivatives of this compound with improved binding to a specific biological target. |

| Pharmacophore Modeling | - | 3D arrangement of essential features for biological activity. | Identifying the crucial chemical features of this compound responsible for its activity to design new molecules with similar features. |

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions